molecular formula C23H20ClN3 B10920151 2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine

2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine

Cat. No.: B10920151
M. Wt: 373.9 g/mol
InChI Key: AAHLCWJZNCMDKI-UHFFFAOYSA-N
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Description

2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole with a pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: A related compound with a similar pyridine structure but different substituents.

    4-Chloro-3,5-dimethylphenylpyrazole: Shares the pyrazole moiety but differs in the overall structure.

Uniqueness

2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClN3

Molecular Weight

373.9 g/mol

IUPAC Name

2-[[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]pyridine

InChI

InChI=1S/C23H20ClN3/c1-16-6-10-18(11-7-16)22-21(24)23(19-12-8-17(2)9-13-19)27(26-22)15-20-5-3-4-14-25-20/h3-14H,15H2,1-2H3

InChI Key

AAHLCWJZNCMDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=N3)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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